Product packaging for 3-Bromoindolizine-1-carboxylic acid(Cat. No.:CAS No. 120221-66-1)

3-Bromoindolizine-1-carboxylic acid

Cat. No.: B2651485
CAS No.: 120221-66-1
M. Wt: 240.056
InChI Key: ADDJETIFAAQLPU-UHFFFAOYSA-N
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Description

3-Bromoindolizine-1-carboxylic acid (CAS 120221-66-1) is an organic compound with the molecular formula C 9 H 6 BrNO 2 and a molecular weight of 240.05 g/mol . This compound features an indolizine scaffold—a fused bicyclic structure containing both pyrrole and pyridine-like rings—substituted with a bromine atom and a carboxylic acid functional group . The presence of these two key functional groups makes it a highly versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. The carboxylic acid moiety can undergo various characteristic reactions, such as being converted into an acyl chloride using reagents like thionyl chloride (SOCl 2 ), or into an ester via Fischer esterification with an alcohol . This functionality allows researchers to readily create a diverse array of derivatives, including amides, through coupling with amines using activating agents like carbodiimides (e.g., DCC or EDEC) . Concurrently, the bromine substituent offers a handle for metal-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . This dual reactivity profile makes this compound a promising precursor for the synthesis of novel compounds, potentially for the development of pharmaceuticals and advanced materials. Handling and Safety: While a specific safety data sheet for this compound was not identified, related indolizine-carboxylic acids carry warnings regarding potential skin and eye irritation, and may cause respiratory irritation . Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are recommended. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B2651485 3-Bromoindolizine-1-carboxylic acid CAS No. 120221-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoindolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-5-6(9(12)13)7-3-1-2-4-11(7)8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDJETIFAAQLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 3 Bromoindolizine 1 Carboxylic Acid

Methodologies for Constructing the Indolizine (B1195054) Ring System Incorporating Carboxylic Acid and Bromine Functionalities

The direct synthesis of 3-bromoindolizine-1-carboxylic acid requires strategic approaches that can control the regioselective introduction of substituents. Key methods include cycloaddition reactions and multi-component sequences, which build the heterocyclic core while incorporating the necessary functional groups.

1,3-Dipolar Cycloaddition Approaches to Substituted Indolizines

One of the most powerful and versatile methods for synthesizing the indolizine skeleton is the [3+2] cycloaddition reaction involving pyridinium (B92312) ylides as 1,3-dipoles. rsc.orgnih.gov This strategy is particularly effective for creating indolizines with electron-withdrawing groups, such as esters or nitriles, at the C1 and/or C3 positions. rsc.org The reaction typically involves generating a pyridinium ylide in situ, which then reacts with an electron-deficient alkene or alkyne (a dipolarophile). nih.govresearchgate.net

Pyridinium ylides are key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov They are typically generated from corresponding pyridinium salts by deprotonation with a base. rsc.org For the synthesis of the target molecule, a pyridinium salt precursor would be reacted with a suitable dipolarophile. The stability and reactivity of the ylide are often enhanced by an electron-withdrawing group attached to the ylidic carbon. researchgate.net

The general mechanism involves the [3+2] cycloaddition of the pyridinium ylide to a dipolarophile, forming a tetrahydroindolizine intermediate. Subsequent oxidation or elimination steps lead to the aromatic indolizine ring system. nih.gov

The choice of the dipolarophile is crucial for introducing the desired functionalities onto the indolizine ring. To install the carboxylic acid group at the C1 position, an alkyne such as ethyl propiolate can be used. rsc.orglew.ro The reaction of a pyridinium ylide with ethyl propiolate typically yields indolizines with an ester group at C1. rsc.org This ester can then be hydrolyzed to the target carboxylic acid.

To introduce the bromine at the C3 position, a bromo-substituted dipolarophile could theoretically be employed. More advanced strategies involve the use of bromoalkynes in a base-promoted regioselective formal [3+2] annulation with pyridinium ylides to produce C2-brominated indolizines. While this places the bromine at a different position, it highlights the potential of using halogenated dipolarophiles. Alternatively, direct bromination of the indolizine ring can be achieved after its formation.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Pyridinium Salt PrecursorDipolarophileKey ConditionsResulting Indolizine SubstituentsReference
N-phenacylpyridinium bromideEthyl propiolate1,2-epoxypropane (solvent and acid scavenger)C1-Ester, C3-Aroyl lew.ro
Pyridinium salt1-Chloro-2-nitrostyrenesBase-mediated cycloadditionVariously substituted nih.gov
4-Cyano-N-phenacylpyridinium bromidesEthyl propiolate1,2-epoxypropane7-Cyano, C1-Ester, C3-Aroyl lew.ro

Multi-Component Reaction Sequences Leading to Functionalized Indolizines

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like functionalized indolizines in a single step, which is advantageous for creating molecular diversity. acs.org These reactions combine three or more starting materials in a one-pot synthesis.

A notable one-pot, three-component cascade reaction has been developed for the synthesis of 1-bromoindolizines using pyridine (B92270), an α-acylmethylbromide, and maleic anhydride (B1165640). acs.orgnih.gov This protocol proceeds through a sequence of steps:

Formation of a pyridinium ylide from pyridine and the α-acylmethylbromide.

A 1,3-dipolar cycloaddition of the ylide with maleic anhydride.

Subsequent hydrolysis of the anhydride and oxidative decarboxylation of the resulting cycloadduct.

Finally, a dehydrogenative bromination of the 1-unsubstituted indolizine intermediate. acs.orgnih.gov

This copper-catalyzed reaction, using oxygen as the terminal oxidant, is significant as it represents a method for the direct dehydrogenative bromination at the C-1 position of the indolizine core. acs.orgnih.gov While this specific method yields 1-bromoindolizines, the principles of using maleic anhydride as a precursor to a carboxylate function and achieving in situ halogenation are highly relevant. Adapting this methodology to achieve C3-bromination and C1-carboxylation would require significant modification, but the core strategy of a cascade reaction is powerful. For instance, a related process using maleic anhydride in the presence of tetrakispyridinecobalt(II) dichromate (TPCD) as a mild oxidant can regioselectively produce 3-acylindolizines. researchgate.netresearchgate.net

Tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, provide an elegant approach to constructing the indolizine framework. acs.org These processes can involve a combination of cyclization and functionalization steps. For example, a tandem oxidative C-H functionalization and 5-endo-dig cyclization starting from 2-substituted pyridines and alkynes has been reported to give good yields. scispace.com

Another approach involves sequential 1,3-dipolar cycloaddition followed by ring-opening processes to generate novel indolizine structures. nih.govacs.org Furthermore, palladium-catalyzed tandem C-H/C-N functionalization can be used to construct indolizine-indole frameworks, demonstrating the power of tandem catalysis to build complex fused systems. nih.gov These tandem strategies highlight the potential to first construct the indolizine ring and then perform subsequent functionalization in the same pot to install the desired bromo and carboxylic acid groups.

Table 2: Overview of Multi-Component and Tandem Strategies

Reaction TypeKey ReactantsCatalyst/ReagentKey TransformationReference
Three-Component CascadePyridine, α-Acylmethylbromide, Maleic AnhydrideCuCl2, O2Forms 1-Bromoindolizines via cycloaddition, decarboxylation, and dehydrogenative bromination. acs.orgnih.govthieme-connect.com
Metal-Free Tandem Annulation2-Alkylpyridines, Ynals, Elemental SulfurNoneForms indolizine thiones via C–C/C–N/C–S bond formation. acs.org
Tandem [3+2] Cycloaddition-Ring OpeningElectrophilic Indoles, Pyridinium YlidesBase (e.g., KOH)Generates structurally novel indolizines. nih.govacs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metals have proven to be powerful catalysts in the synthesis of the indolizine scaffold and its derivatives. Their ability to activate substrates and facilitate bond formation under mild conditions has led to the development of several key synthetic routes.

Copper-Catalyzed Dehydrogenative Bromination for C1-Bromoindolizines

A significant advancement in the synthesis of indolizine precursors is the copper-catalyzed, one-pot, three-component cascade reaction. This method allows for the direct synthesis of 1-bromoindolizines from simple starting materials like pyridines, α-acylmethylbromides, and maleic anhydride. acs.orgthieme-connect.com The reaction mechanism is a sequence of several steps: it begins with a 1,3-dipolar cycloaddition of a pyridinium ylide (formed from the pyridine and α-acylmethylbromide) with maleic anhydride. acs.orgthieme-connect.com This is followed by an oxidative decarboxylation of the initial cycloadduct, with copper chloride acting as the catalyst and oxygen as the terminal oxidant. acs.org The final, crucial step is the dehydrogenative bromination of the resulting 1-unsubstituted indolizine to yield the 1-bromoindolizine product. acs.orgd-nb.infobeilstein-journals.org This represents the first documented instance of a transition-metal-catalyzed direct dehydrogenative bromination at the C-1 position of an indolizine. acs.org The process is notable for its efficiency and the in situ incorporation of the bromine atom at the C1 position. thieme-connect.com

Table 1: Examples of Copper-Catalyzed Synthesis of 1-Bromoindolizines

Pyridine Substrate α-Acylmethylbromide Product Yield Source(s)
Pyridine 2-Bromoacetophenone 1-Bromo-2-phenylindolizine High acs.orgbeilstein-journals.org
4-Methylpyridine 2-Bromoacetophenone 1-Bromo-7-methyl-2-phenylindolizine High thieme-connect.com
Methyl isonicotinate 2-Bromoacetophenone Methyl 1-bromo-2-phenylindolizine-7-carboxylate 90% thieme-connect.com
Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis offers a modular and highly versatile approach to constructing and functionalizing the indolizine ring. One prominent strategy involves a multicomponent synthesis where 2-bromopyridines, imines, and alkynes are coupled in a palladium-catalyzed process. nih.govsemanticscholar.org This reaction proceeds through the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which is generated from the oxidative addition of the 2-bromopyridine (B144113) to a Pd(0) complex, followed by CO insertion. nih.govsemanticscholar.org This reactive dipole then undergoes a spontaneous 1,3-dipolar cycloaddition with an alkyne to form the indolizine heterocycle. nih.govsemanticscholar.org

Furthermore, palladium catalysis is instrumental in the regioselective functionalization of the pre-formed indolizine nucleus. Direct arylation at the C-3 position can be achieved with high efficiency using palladium catalysts such as PdCl₂(PPh₃)₂. acs.org This reaction proceeds smoothly with a variety of substituted indolizines and aryl halides, tolerating numerous functional groups. acs.org Experimental and computational data strongly suggest that this C-3 arylation occurs via an electrophilic substitution mechanism. acs.org These palladium-catalyzed methods provide robust pathways to both assemble the core structure and introduce substituents at key positions, which are essential steps toward the synthesis of this compound.

Table 2: Overview of Palladium-Catalyzed Reactions for Indolizine Synthesis & Functionalization

Reaction Type Key Reagents Catalyst System Position(s) Functionalized Source(s)
Carbonylative Cycloaddition 2-Bromopyridine, Imine, Alkyne, CO Pd(0) complex C1, C2, C3 nih.govsemanticscholar.org
C-3 Arylation Indolizine, Aryl bromide PdCl₂(PPh₃)₂ C3 acs.org
Cascade Cyclization/Arylation Propargyl phenyl ethers, Aryl iodides, CO Palladium catalyst C2 rsc.org
Gold-Catalyzed Cycloisomerization Approaches

Gold catalysts, known for their strong carbophilic Lewis acidity, are exceptionally effective at activating carbon-carbon multiple bonds, making them ideal for cycloisomerization reactions to form the indolizine ring. frontiersin.orgbeilstein-journals.org A common strategy involves the gold-catalyzed cycloisomerization of easily accessible starting materials like 2-propargyloxy-pyridines. bohrium.com The mechanism typically involves the gold(I) catalyst activating the alkyne group, which facilitates an intramolecular attack and subsequent cyclization to form the bicyclic indolizine core. frontiersin.org

These gold-catalyzed reactions can be part of a cascade process. For instance, a tandem reaction can be initiated by a researchgate.netresearchgate.net-sigmatropic rearrangement of a propargyl ester, followed by the gold-catalyzed activation of the resulting allene, which then undergoes cyclization. monash.edu Crucially, gold catalysis is also highly effective for the hydrofunctionalization of alkynes with carboxylic acids. mdpi.com This specific transformation, which can proceed either inter- or intramolecularly, provides a direct method for introducing the carboxylic acid moiety at the C1 position, a key structural feature of the target compound. mdpi.com

Radical-Mediated Cyclization and Cross-Coupling Strategies for Indolizines

Radical-based synthetic methods have gained significant traction for the construction of indolizines and their derivatives. researchgate.netrsc.org These approaches are valued for their high efficiency in forming heterocyclic rings and C-C or C-X bonds, often with excellent atom- and step-economy. researchgate.netrsc.org The synthesis of the indolizine framework can be achieved through radical cyclization or cross-coupling reactions, which are triggered by radical species or proceed via radical intermediates. researchgate.netscispace.com

One notable example involves a cascade reaction mediated by a pyridine-boryl radical, which can be generated in situ from B₂pin₂. researchgate.net This metal-free approach allows for the practical construction of functionalized indolizines under mild conditions and demonstrates compatibility with a wide array of functional groups, including halogens. researchgate.net The unique reactivity of radical intermediates provides alternative pathways for ring closure and functionalization that are complementary to traditional ionic or metal-catalyzed methods. researchgate.netrsc.org

C-H Functionalization Strategies for Indolizine Ring Assembly

Direct C-H functionalization of the indolizine ring is a powerful and sustainable strategy for late-stage modification, avoiding the need for pre-functionalized starting materials. researchgate.netbohrium.com The indolizine nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C-1 and C-3 positions being the most reactive due to the resonance stability of the resulting intermediates. worktribe.comua.es

Modern synthetic methods focus on the transition-metal-catalyzed C-H activation to achieve regioselective functionalization. researchgate.netbohrium.com Palladium-catalyzed reactions, for example, can achieve selective substitution at the C-3 position. worktribe.com Other C-H functionalization strategies include iridium-catalyzed C-H borylation, which provides a versatile handle for subsequent cross-coupling reactions to introduce a variety of substituents on both the pyridine and pyrrole (B145914) rings of the indolizine core. researchgate.networktribe.comworktribe.com These C-H activation approaches are ideal for introducing the necessary functionalities onto a pre-formed indolizine-1-carboxylate skeleton.

Regioselective Bromination at the C3 Position of the Indolizine Nucleus

The final step in the synthesis of this compound is the regioselective introduction of a bromine atom at the C-3 position. The inherent electronic properties of the indolizine ring dictate the regioselectivity of this transformation. The C-3 position of the indolizine nucleus is highly activated towards electrophiles, making it the preferred site for electrophilic substitution reactions. ua.es This heightened reactivity is a consequence of the ability of the nitrogen atom to stabilize the positive charge in the Wheland intermediate formed during the attack at C-3. ua.es

Therefore, the direct bromination of an indolizine-1-carboxylic acid substrate is expected to occur selectively at the C-3 position using standard electrophilic brominating agents, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent. While direct C-H functionalization can also be used, electrophilic aromatic substitution remains a fundamental and reliable method for halogenating such electron-rich heterocyclic systems. worktribe.com Electrochemical methods have also been developed that demonstrate the feasibility of consecutive C-3 sulfonylation and C-1 bromination, further highlighting the distinct reactivity of the C-3 position. rsc.org

Direct Bromination Methods

Direct bromination of an indolizine-1-carboxylic acid precursor is a potential, though challenging, route. The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 and C1 positions. However, achieving selectivity can be difficult, and the stability of bromo-indolizine derivatives is not always guaranteed core.ac.uk.

Copper-mediated or catalyzed reactions have emerged as a promising approach for the halogenation of C-H bonds in heterocyclic compounds, including indolizines. beilstein-journals.org While direct C3 bromination of indolizine-1-carboxylic acid itself is not extensively documented, related copper-catalyzed methodologies provide insight. For instance, a copper-catalyzed three-component cascade reaction of pyridines, α-bromoketones, and maleic anhydride has been developed for the synthesis of 3-brominated indolizines. beilstein-journals.org This process involves the in situ formation of the indolizine ring followed by a dehydrogenative bromination. beilstein-journals.org

Table 1: Examples of Copper-Mediated Halogenation of Indolizine Scaffolds

Catalyst/MediatorHalogen SourcePosition(s) FunctionalizedReaction TypeReference
Copper(II)N/A (from α-bromoketone)C3Three-component cascade, dehydrogenative bromination beilstein-journals.org
Copper(II) ChlorideN/A (from α-acylmethylbromide)C1Dehydrogenative bromination acs.org
Copper(II) catalystLiCl / LiBrC2C-H bond activation beilstein-journals.org

This table is illustrative of copper's role in indolizine halogenation and may not directly apply to the target molecule's synthesis.

Bromine Incorporation through Precursor Functionalization

An alternative and often more controlled strategy involves the synthesis of the indolizine ring from precursors that already contain the bromine atom. This approach circumvents the potential regioselectivity issues and harsh conditions of direct bromination on the formed indolizine core.

This method typically involves a variation of the Tschichibabin reaction or 1,3-dipolar cycloaddition, where one of the starting materials, such as a brominated pyridine derivative or a brominated component for the five-membered ring, carries the necessary halogen. For example, the synthesis could start with a 2-substituted pyridine and a brominated α-haloketone or a related three-carbon component. The use of a 6-bromoindole (B116670) as a building block for more complex molecules highlights the utility of using halogenated precursors in heterocyclic synthesis, a principle applicable here. nih.gov

Carboxylic Acid Group Introduction and Modification at the C1 Position

The introduction of a carboxylic acid group at the C1 position is a critical step in the synthesis of the target compound. This can be achieved either by direct carboxylation of a pre-formed indolizine or, more commonly, by constructing the indolizine ring with a precursor that leads to the C1-carboxyl functionality.

Methods for Carboxylation of Indolizine Scaffolds

Direct carboxylation of a 3-bromoindolizine (B11904875) is synthetically challenging. A more common route is to build the indolizine with a group at the C1 position that can be converted to a carboxylic acid. This is often an ester group, which is introduced during the ring-forming reaction. The synthesis of 1,3,7-trisubstituted indolizines, for example, can be achieved using propiolic esters, which directly install an ester group at the C1 position. acs.org This ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Transformations Involving Maleic Anhydride and Related Carboxyl Derivatives

The use of maleic anhydride in 1,3-dipolar cycloaddition reactions with pyridinium ylides is a well-established and powerful method for constructing the indolizine core. rsc.orgrsc.org This strategy is particularly relevant for introducing functionality at the C1 and C2 positions.

The reaction sequence typically involves the following steps:

Formation of a pyridinium ylide from a pyridine and an α-halocarbonyl compound.

A 1,3-dipolar cycloaddition reaction between the ylide and maleic anhydride to form a primary cycloadduct.

Subsequent in-situ transformations, such as hydrolysis of the anhydride, oxidative bis-decarboxylation, and dehydrogenative aromatization, lead to the final indolizine product. rsc.org

A one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride has been shown to yield 1-bromoindolizines directly. acs.org While this specific reaction leads to a bromine at C1, the underlying principle of using maleic anhydride as a synthon for the C1 and C2 positions (including a carboxyl group that is subsequently removed) demonstrates its versatility in indolizine synthesis. acs.orgrsc.org The carboxylic acid groups originating from maleic anhydride can, under certain conditions, be retained or act as leaving groups to guide the final substitution pattern. rsc.org

Table 2: Role of Maleic Anhydride in Indolizine Synthesis

ReactantsKey IntermediateFinal Product TypeKey TransformationsReference
Pyridinium ylide, Maleic AnhydridePrimary cycloadduct3-AcylindolizinesAnhydride hydrolysis, oxidative bisdecarboxylation, dehydrogenation rsc.org
Pyridine, α-acylmethylbromide, Maleic AnhydridePrimary cycloadduct1-BromoindolizinesOxidative decarboxylation, dehydrogenative bromination acs.org

Control of Selectivity in Complex Indolizine Syntheses

Achieving the correct substitution pattern on the indolizine ring is paramount. The inherent electronic properties of the scaffold, combined with the choice of synthetic route and reaction conditions, govern the final arrangement of substituents.

Regioselectivity Considerations in Multisubstituted Indolizine Formation

The regioselectivity of indolizine synthesis is a central theme in designing synthetic routes. The C3 position is generally the most nucleophilic and thus the most common site for electrophilic substitution, followed by the C1 position. acs.org This inherent reactivity must be managed to achieve the desired 3-bromo-1-carboxy substitution pattern.

Key factors influencing regioselectivity include:

Synthetic Method : The 1,3-dipolar cycloaddition of pyridinium ylides with unsymmetrical alkynes often yields a mixture of regioisomers. The substituents on both the ylide and the dipolarophile dictate the outcome. Using maleic anhydride derivatives helps to control the initial cycloadduct structure. rsc.org

Catalysts and Reagents : In metal-catalyzed reactions, such as palladium-catalyzed annulations, the choice of ligand can significantly influence the regioselectivity of the product. organic-chemistry.org

Reaction Conditions : Modifying reaction conditions, such as solvent, temperature, and the presence of specific additives, can steer the reaction towards a desired isomer. Condition-controlled selective synthesis has been demonstrated for multisubstituted indolizines. thieme-connect.comorganic-chemistry.org

Steric and Electronic Effects : The electronic nature and steric bulk of substituents already present on the pyridine precursor can direct the cyclization to occur on one side of the nitrogen atom over the other, thus determining the final substitution pattern on the indolizine product. rsc.org

The challenge of C1-functionalization is notable, as reactions often favor the C3 position. acs.org Therefore, strategies that build the ring with the desired C1-substituent already in place, such as those using propiolic or maleic acid derivatives, are often preferred for the synthesis of compounds like this compound. acs.org

Strategies for Yield Optimization in Synthetic Pathways

Optimizing the yield in the synthesis of this compound primarily involves refining the parameters of the 1,3-dipolar cycloaddition reaction, a cornerstone method for constructing the indolizine core. ijettjournal.orgrsc.org This reaction typically involves the reaction of a pyridinium ylide with an electron-deficient alkyne. Strategies for maximizing yield focus on catalyst selection, solvent effects, temperature control, and reaction time.

While specific data for this compound is not extensively detailed, general optimization strategies for analogous indolizine syntheses can be extrapolated. Key variables include the choice of base, solvent polarity, and the use of catalysts to enhance reaction rates and selectivity. For instance, the synthesis of various indolizine derivatives has been shown to be sensitive to the reaction medium, with yields varying significantly between different solvents. rsc.org The use of metal catalysts, such as those based on copper or palladium, has been employed in related heterocyclic syntheses to improve efficiency, although this can introduce challenges in product purification. smolecule.com

Table 1: Factors Influencing Yield in Analogous Indolizine Syntheses

FactorParameterObservationPotential Impact on Yield
Solvent Polarity and TypeIn the synthesis of cyano-substituted indolizines, changing the solvent from toluene (B28343) to pyridine altered the reaction pathway and product distribution. rsc.orgHigh: Solvent choice can affect reactant stability and reaction mechanism, directly influencing the final yield.
Catalyst Metal-based vs. NoneIodine has been used as a catalyst in the synthesis of highly-substituted indolizines, improving yields. rsc.org Copper catalysts are effective in C-N bond formation for related structures. smolecule.comHigh: Catalysts can lower the activation energy, reduce reaction times, and increase throughput, leading to higher effective yields.
Base Organic vs. InorganicTriethylamine is a common organic base used to generate the pyridinium ylide in situ for cycloaddition reactions. ijettjournal.orgMedium: The choice and concentration of the base are crucial for efficient ylide formation, a key intermediate step.
Temperature Thermal vs. MicrowaveConventional heating often requires reflux conditions for several hours. ijettjournal.org Microwave irradiation can significantly reduce reaction times and sometimes improve yields. ijettjournal.orgbohrium.comHigh: Optimal temperature control ensures reaction completion while minimizing side product formation.
Reaction Time Hours vs. MinutesMicrowave-assisted syntheses can be completed in minutes compared to the hours required for conventional methods. ijettjournal.orgMedium: Shorter reaction times can prevent the degradation of products and intermediates, preserving yield.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce environmental impact and improve safety. nih.govnumberanalytics.com Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and catalytic methods to minimize waste. numberanalytics.comacs.org

Recent advancements in the synthesis of indolizine derivatives highlight a shift towards more sustainable practices. bohrium.comnih.gov These include one-pot reactions that reduce the number of synthetic steps and purification stages, microwave-assisted synthesis to lower energy consumption, and the use of water as a solvent. ijettjournal.orgnih.gov Biocatalysis, using enzymes like lipases, has also emerged as a promising green alternative for indolizine synthesis, offering high selectivity under mild conditions. numberanalytics.comnih.gov Such methods often lead to purer products and simplify work-up procedures. nih.gov

Table 2: Application of Green Chemistry Principles to Indolizine Synthesis

Green Chemistry PrincipleApplication in Indolizine SynthesisResearch Finding
Safer Solvents & Auxiliaries Use of Water as a SolventA greener synthesis of indolizine analogues was developed using water as both the base and the solvent at 80 °C, achieving good yields. conicet.gov.arijettjournal.org
Design for Energy Efficiency Microwave-Assisted SynthesisThe use of microwave irradiation has been shown to enhance yields, reduce reaction times, and lead to purer products in the synthesis of indolizine derivatives compared to conventional heating. ijettjournal.orgbohrium.com
Use of Catalysis BiocatalysisLipases from Candida antarctica have been successfully used as biocatalysts in the one-pot synthesis of indolizines, showing higher yields compared to uncatalyzed reactions. nih.gov
Atom Economy One-Pot Multicomponent ReactionsThe development of one-pot multicomponent reactions for indolizine synthesis maximizes the incorporation of all starting materials into the final product, reducing waste. nih.govmdpi.com
Reduce Derivatives Avoiding Protecting GroupsEnzymatic reactions can offer high specificity, often eliminating the need for protection and deprotection steps, which generate additional waste. acs.org

Mechanistic Pathways of Indolizine Ring Closure

The construction of the fused bicyclic indolizine system can be achieved through several elegant mechanistic pathways, including cycloadditions, cascade reactions, and radical-mediated cyclizations.

One of the most fundamental and widely employed methods for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction. dergipark.org.trresearchgate.net This approach typically involves the reaction of a pyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile, such as an electron-deficient alkyne or alkene. dergipark.org.trlew.roresearchgate.net

The mechanism commences with the formation of a pyridinium salt, usually by the N-alkylation of a pyridine derivative with an α-halocarbonyl compound, such as a 2-bromoacetophenone. lew.ro In the presence of a base (e.g., triethylamine, potassium carbonate, or via the indirect epoxide method), the pyridinium salt is deprotonated to generate a highly reactive, unstable pyridinium ylide in situ. researchgate.netlew.ro This ylide is a heteroaromatic N-ylide, an allyl-type 1,3-dipole with four electrons delocalized over three p-orbitals. lew.ro

The generated ylide then undergoes a [3+2] cycloaddition with a dipolarophile. For instance, reaction with an acetylenic dipolarophile like ethyl propiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of a dihydroindolizine intermediate. dergipark.org.trresearchgate.net This primary cycloadduct subsequently undergoes spontaneous aromatization, often facilitated by air oxidation, to yield the stable, substituted indolizine ring system. researchgate.net This metal-free methodology is a versatile and efficient route to a wide array of indolizine derivatives. researchgate.netorganic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis This table is interactive. You can sort and filter the data.

Pyridine Reactant Carbonyl Reactant Dipolarophile Base/Catalyst Product Type Reference
Pyridine 2-Bromoacetophenone Ethyl propiolate 1,2-Epoxypropane 1-Aroyl-2-carbethoxy-indolizine lew.ro
Pyridine α-Acylmethyl bromides Maleic anhydride CuCl₂, O₂ 1-Bromoindolizine organic-chemistry.orgthieme-connect.com
Substituted Pyridines Chloroacetone Ethyl propiolate Organic Amine C1,C3-di-EWG disubstituted indolizines rsc.org

Cascade reactions, also known as domino or tandem reactions, provide a highly efficient means of constructing complex molecules like indolizines in a single pot by forming multiple chemical bonds sequentially without isolating intermediates. These processes are valued for their atom and step economy. researchgate.netrsc.org

A notable example is the transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. nih.govacs.org A proposed mechanism for this cascade begins with the Michael addition of the 2-pyridylacetate (B8455688) (acting as a C,N-dinucleophile) to the bromonitroolefin, forming Intermediate A . nih.govacs.org This is followed by tautomerization to give Intermediate B . Subsequently, an intramolecular nucleophilic substitution (SN2) occurs, where the pyridine nitrogen displaces the bromide, leading to the cyclized Intermediate C . The final step involves the elimination of the nitro group, resulting in aromatization to furnish the functionalized indolizine product. nih.govacs.org

Another sophisticated cascade involves a pyridine-boryl radical-mediated synthesis. Computational analysis suggests this reaction proceeds via a radical–radical cross-coupling pathway. rsc.org Key steps include a 1,4-O[B] migration that forms zwitterionic intermediates, which then undergo cyclization to build the indolizine scaffold. rsc.org In these complex sequences, proton shuttles, often involving molecules like water or alcohols, can play a critical role in facilitating the final elimination or aromatization steps. rsc.org

Synthetic approaches utilizing radical species or radical intermediates have gained significant traction for the construction of the indolizine ring. researchgate.netresearchgate.netrsc.org These methods offer unique advantages in forming C–C or C–X bonds efficiently. researchgate.netrsc.org

One such strategy involves a B₂pin₂-mediated radical cascade cyclization/aromatization reaction. scispace.com In this metal-free approach, a pyridine-boryl radical is generated, which is central to the reaction mechanism. rsc.orgrsc.org Density functional theory (DFT) calculations have shown that a radical-radical cross-coupling pathway is energetically more favorable than a traditional Minisci-type radical addition in these systems. rsc.org The sequence involves the formation of radical species, subsequent migration, cyclization, radical removal, and finally aromatization to yield the indolizine product. rsc.org These radical-induced synthetic strategies represent a powerful and increasingly important tool for accessing diverse indolizine derivatives. rsc.orgscispace.com

Mechanism of Dehydrogenative Bromination at C1 Position

While many syntheses build the indolizine ring with pre-installed substituents, the direct functionalization of a pre-formed indolizine is also a key strategy. The dehydrogenative bromination at the C1 position is a notable transformation that installs a valuable synthetic handle on the molecule. thieme-connect.comosi.lv Electrophilic substitution on indolizines typically occurs at the C3 and then the C1 position. jbclinpharm.org However, specific catalytic systems have been developed for direct C1 halogenation.

The mechanism for the final bromination step is proposed to proceed not through a simple electrophilic substitution with molecular bromine, but via a dehydrogenative process involving a radical cation intermediate. thieme-connect.com In this pathway, the synthesized indolizine undergoes a single-electron transfer, likely facilitated by the Cu(II) catalyst, to form an indolizine radical cation. thieme-connect.comacs.org This highly reactive intermediate is then trapped by a bromide anion present in the reaction mixture. The trapping is followed by the loss of a hydrogen atom (demercuration) to afford the final 1-bromoindolizine product and regenerate the catalyst. The generation of radical cations from electron-rich aromatic amines and heterocycles by reaction with Cu(II) is a known process, lending support to this proposed pathway. acs.orgbeilstein-journals.org

Transition metal catalysts, particularly copper salts, are instrumental in the one-pot synthesis and subsequent C1-bromination of indolizines. thieme-connect.comosi.lv In the synthesis of 1-bromoindolizines, copper(II) chloride (CuCl₂) serves as the catalyst for multiple steps. thieme-connect.com It facilitates the crucial oxidative decarboxylation of the initial cycloadduct and is key to the final dehydrogenative bromination. thieme-connect.com The copper(II) species acts as an oxidant to enable the formation of the proposed indolizine radical cation, which is the key intermediate in the C-H functionalization step. thieme-connect.comacs.org This catalytic cycle allows for the direct installation of a bromine atom at the C1 position under relatively mild conditions, representing a significant advance in the functionalization of the indolizine core. osi.lv

Table 2: Copper-Catalyzed Synthesis of 1-Bromoindolizines This table is interactive. You can sort and filter the data.

Pyridine Substituent Acyl Bromide R-Group Product Yield Reference
4-CO₂Me Ph 1-Bromo-2-phenyl-7-carbomethoxyindolizine 90% thieme-connect.com
4-CO₂Me 4-MeO-C₆H₄ 1-Bromo-2-(4-methoxyphenyl)-7-carbomethoxyindolizine 85% thieme-connect.com
3-CO₂Et t-Bu 1-Bromo-2-tert-butyl-8-carboethoxyindolizine 87% thieme-connect.com
None Ph 1-Bromo-2-phenylindolizine 82% thieme-connect.com

Mechanisms of Carboxylic Acid Formation and Decarboxylation

The introduction and removal of the carboxylic acid group at the C1 position of the 3-bromoindolizine scaffold are fundamental transformations. The mechanisms governing these processes, carboxylation and decarboxylation, are critical for the strategic synthesis of indolizine derivatives.

Carboxylation Reaction Mechanisms

The introduction of a carboxylic acid group onto the indolizine ring is a key synthetic step. The indolizine system is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C3 and C1 positions of the five-membered pyrrole-like ring. jbclinpharm.orgjbclinpharm.orgnih.govmsu.ru Direct carboxylation of 3-bromoindolizine to form this compound would likely proceed through an electrophilic substitution pathway. However, common electrophilic carboxylating agents are often weak electrophiles, making this direct approach challenging.

More plausible and widely used mechanisms for introducing a carboxylic acid group onto a heterocyclic scaffold like indolizine are indirect methods:

Carboxylation via Organometallic Intermediates: A common strategy involves the formation of an organometallic reagent followed by reaction with carbon dioxide. For the 3-bromoindolizine substrate, this could involve a halogen-metal exchange or direct deprotonation at the C1 position using a strong base (e.g., n-butyllithium) to form a lithiated intermediate. This highly nucleophilic species would then readily attack the electrophilic carbon of CO2. A subsequent acidic workup would protonate the resulting carboxylate to yield the final carboxylic acid. mnstate.edu

Hydrolysis of Carboxylic Acid Precursors: An alternative and frequently employed route is the synthesis of an indolizine already bearing a group that can be hydrolyzed to a carboxylic acid, such as a nitrile (-CN) or an ester (-COOR). mnstate.edu The synthesis of these precursors often involves 1,3-dipolar cycloaddition reactions between a pyridinium ylide and a suitable dipolarophile (e.g., an acrylate (B77674) for an ester or acrylonitrile (B1666552) for a nitrile). rsc.org The hydrolysis of the nitrile or ester to the carboxylic acid is a well-established transformation, typically achieved under acidic or basic conditions. The mechanism for ester hydrolysis, for example, involves nucleophilic attack of water or hydroxide (B78521) on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of the alcohol. saskoer.ca

StrategyKey ReagentsIntermediateGeneral MechanismReference
Carboxylation of Organometallic1. Strong base (e.g., n-BuLi) 2. CO2 3. H+ workup1-Lithio-3-bromoindolizineNucleophilic attack on CO2 mnstate.edu
Hydrolysis of Nitrile PrecursorH+ or OH-, H2O, heat3-Bromoindolizine-1-carbonitrileNucleophilic acyl substitution mnstate.edu
Hydrolysis of Ester PrecursorH+ or OH-, H2O, heatEthyl 3-bromoindolizine-1-carboxylateNucleophilic acyl substitution saskoer.ca

Mechanistic Insights into Functional Group Interconversions

The chemical reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the bromine atom. Understanding the mechanisms of their interconversion is crucial for using this molecule as a building block in further synthesis.

The carboxylic acid group primarily undergoes nucleophilic acyl substitution. pressbooks.publibretexts.org In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group (in this case, -OH, which is often converted to a better leaving group like -OH2+ or -O-SOCl) is eliminated, regenerating the carbonyl double bond. pressbooks.publibretexts.org

Key transformations of the carboxylic acid group include:

Esterification: Reacting the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) converts the -OH group to an -OR group. The acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon for attack by the neutral alcohol nucleophile. libretexts.orglibretexts.org

Amide Formation: Reaction with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), forms an amide. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. libretexts.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl2) converts the carboxylic acid to a highly reactive acyl chloride (-COCl). The mechanism involves the formation of a chlorosulfite intermediate, which provides a much better leaving group than -OH. libretexts.org

The bromo group at the C3 position can be replaced via nucleophilic aromatic substitution, although this is often challenging on an electron-rich ring and typically requires metal catalysis. Copper-catalyzed amination reactions, for example, have been used to convert a C-Br bond on an indolizine ring to a C-N bond. smolecule.com This type of reaction likely proceeds through an oxidative addition/reductive elimination cycle involving the copper catalyst.

Starting GroupTransformationReagentsProduct Functional GroupGeneral MechanismReference
-COOHEsterificationAlcohol (R'-OH), H+ catalystEster (-COOR')Nucleophilic Acyl Substitution libretexts.org
-COOHAmide FormationAmine (R'-NH2), DCCAmide (-CONHR')Nucleophilic Acyl Substitution (via activated intermediate) libretexts.org
-COOHAcid Chloride FormationSOCl2Acid Chloride (-COCl)Nucleophilic Acyl Substitution (via chlorosulfite intermediate) libretexts.org
-BrAminationAmine (R'-NH2), Copper catalyst, BaseAmine (-NHR')Copper-Catalyzed Nucleophilic Substitution smolecule.com

Reactions of the Bromo Substituent

Nucleophilic Substitution Reactions of the Bromo Group

The bromine atom at the C-3 position of the this compound scaffold is susceptible to nucleophilic substitution, a reaction of significant synthetic utility for the introduction of diverse functional groups. This reactivity is analogous to that of other aryl halides and is often facilitated by transition metal catalysis, particularly with copper or palladium complexes. researchgate.netmdpi.com These reactions typically proceed via an oxidative addition-reductive elimination pathway. nih.gov The general scheme involves the replacement of the bromo group with a nucleophile, such as an amine, alcohol, or thiol. byjus.com

A notable example of this transformation is the copper-catalyzed cross-coupling reaction. For instance, 3-bromoindolizine derivatives can react with various amines in the presence of a copper catalyst to yield 3-aminoindolizine compounds. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, also represent powerful methods for the functionalization of the C-3 position. researchgate.netmdpi.comnih.govfrontierspecialtychemicals.comuwindsor.ca In a Suzuki coupling, a boronic acid or its ester derivative is coupled with the bromoindolizine in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This approach is highly versatile for introducing aryl or vinyl substituents. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromoindolizine with a wide range of primary and secondary amines.

The table below summarizes representative nucleophilic substitution reactions at the C-3 position of bromoindolizine derivatives.

NucleophileCatalyst/ConditionsProduct TypeReference
Amines (e.g., piperidine, morpholine)Copper(I) iodide, K2CO3, DMF3-Aminoindolizine mdpi.com
Arylboronic acidsPd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O3-Arylindolizine frontierspecialtychemicals.comuwindsor.ca
Primary/Secondary AminesPd2(dba)3, BINAP, NaOtBu, Toluene3-Aminoindolizine researchgate.net

Reactivity of the Indolizine Core

The indolizine nucleus is an aromatic system comprised of a π-excessive five-membered pyrrole-like ring fused to a π-deficient six-membered pyridine-like ring. usp.brchemrxiv.org This electronic structure dictates its reactivity, rendering it generally susceptible to electrophilic attack while being relatively resistant to nucleophilic substitution unless activated by electron-withdrawing groups. jbclinpharm.orgjbclinpharm.org The presence of the bromo and carboxylic acid substituents on the this compound molecule significantly influences the reactivity of the indolizine core.

Electrophilic Aromatic Substitution Reactions on the Indolizine Nucleus

Indolizines readily undergo electrophilic aromatic substitution (EAS), with the reaction preferentially occurring at the C-3 and C-1 positions of the pyrrole-like ring due to the higher electron density at these sites. jbclinpharm.orgjbclinpharm.org In the case of this compound, both of these highly reactive positions are already substituted. Therefore, electrophilic attack will be directed to other positions on the bicyclic ring system.

The directing effects of the existing substituents must be considered. The carboxylic acid group at C-1 is a deactivating, meta-directing group for electrophilic substitution on a typical aromatic ring. wikipedia.orgmasterorganicchemistry.com Conversely, the bromine atom at C-3 is also deactivating but is an ortho-, para-directing group. wikipedia.orgmasterorganicchemistry.com The interplay of these electronic effects, combined with the inherent reactivity of the indolizine nucleus, will determine the position of further substitution. Electrophilic attack is most likely to occur on the pyridine ring, which is less deactivated than the pyrrole ring.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orglumenlearning.comlibretexts.org For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring. libretexts.org The precise location of this substitution would depend on the combined directing influence of the bromo and carboxyl groups.

ReactionReagentsElectrophilePotential ProductReference
NitrationHNO3, H2SO4NO2+Nitro-3-bromoindolizine-1-carboxylic acid libretexts.org
BrominationBr2, FeBr3Br+Dibromoindolizine-1-carboxylic acid lumenlearning.com
SulfonationFuming H2SO4SO3This compound-sulfonic acid libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl3RCO+Acyl-3-bromoindolizine-1-carboxylic acid nptel.ac.in

Nucleophilic Additions and Substitutions on the Indolizine System

The indolizine ring is generally resistant to nucleophilic attack due to its electron-rich nature. jbclinpharm.orgjbclinpharm.org However, the presence of strong electron-withdrawing groups can activate the ring system towards nucleophilic substitution. usp.brmsu.ru The carboxylic acid group at the C-1 position in this compound is an electron-withdrawing group and may facilitate such reactions.

Nucleophilic substitution has been observed at the C-5 position of the indolizine ring, particularly when an electron-withdrawing group is present at the C-6 position. usp.brnih.govbeilstein-journals.org This suggests that the pyridine-like ring is the more likely site for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate, followed by the departure of a leaving group.

While direct nucleophilic substitution on the unsubstituted positions of the indolizine core of this compound is not commonly reported, the presence of the electron-withdrawing carboxylic acid group could potentially render positions on the pyridine ring susceptible to attack by strong nucleophiles under forcing conditions.

Functionalization at Unsubstituted Positions of the Indolizine Ring

The functionalization of unsubstituted positions on the this compound ring system can be achieved through various modern synthetic methodologies, including transition metal-catalyzed C-H activation and lithiation followed by electrophilic quench. nih.govacs.orgtandfonline.comchemrxiv.orgrsc.org

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive C-H sites. tandfonline.com For the this compound scaffold, this could allow for the introduction of aryl, alkyl, or other functional groups at positions C-2, C-5, C-6, C-7, or C-8. The regioselectivity of these reactions is often controlled by the use of a directing group. The carboxylic acid at C-1 could potentially act as a directing group to functionalize the adjacent C-2 or C-8 positions.

Another strategy involves the directed ortho-metalation (DoM). In this approach, a strong base, such as an organolithium reagent, is used to deprotonate a position ortho to a directing group. For this compound, the carboxylic acid group (or a derivative thereof) could direct lithiation to the C-2 or C-8 position. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. It has been shown that 2-phenylindolizine (B189232) can be lithiated at the C-5 position, indicating that functionalization of the pyridine ring via this method is feasible. nih.gov

Functionalization MethodReagentsPosition(s) FunctionalizedIntroduced GroupReference
Palladium-Catalyzed C-H ArylationAryl Halide, Pd Catalyst, BaseC-2, C-5, C-6, C-7, C-8Aryl tandfonline.comrsc.org
Directed ortho-Metalation (DoM)1. n-BuLi, 2. Electrophile (E+)C-2, C-8E (e.g., CHO, COOH, SiMe3) usp.brnih.gov
Radical-Mediated C-H FunctionalizationRadical SourceVariousVarious chemrxiv.org

Research Findings and Applications

While specific research focused solely on 3-Bromoindolizine-1-carboxylic acid is not widely reported, the broader class of substituted indolizines has been the subject of significant investigation. The presence of both a halogen and a carboxylic acid on the indolizine (B1195054) core makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

For instance, the synthesis of various indolizine derivatives has been explored for their potential as inhibitors of protein kinases, which are important targets in cancer therapy. nih.gov The ability to modify the 3- and 1-positions of the indolizine ring system through the reactions described above would allow for the creation of a library of compounds for screening against such biological targets.

Furthermore, the fluorescent properties of the indolizine core can be modulated by the introduction of different substituents. The bromo and carboxylic acid groups on this compound could serve as handles to attach various chromophores or other functional moieties, potentially leading to the development of new fluorescent probes or materials.

Conclusion

3-Bromoindolizine-1-carboxylic acid is a fascinating molecule that sits (B43327) at the intersection of several important areas of organic chemistry. Its synthesis, while not explicitly detailed in the literature, can be envisioned through established methodologies for constructing and functionalizing the indolizine (B1195054) scaffold. The compound's reactivity is rich, offering numerous possibilities for further chemical transformations at both the carboxylic acid and the bromo-substituted positions. While direct applications of this specific compound are yet to be extensively explored, its potential as a versatile building block for the synthesis of novel, functional molecules in medicinal chemistry and materials science is clear. Further research into the synthesis and properties of this compound is warranted to fully unlock its potential.

Computational and Theoretical Investigations of 3 Bromoindolizine 1 Carboxylic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state geometry and conformational preferences of molecules. For 3-Bromoindolizine-1-carboxylic acid, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. nih.govnih.gov

The primary focus of such studies would be to optimize the molecular geometry, yielding key structural parameters. This includes the planarity of the bicyclic indolizine (B1195054) core, the bond lengths and angles within the fused rings, and the orientation of the carboxylic acid and bromine substituents. The indolizine ring system is aromatic, but exhibits some bond length alternation, giving it a degree of tetraene-like character that influences its reactivity. mdpi.com

Key areas of investigation for this compound would include:

Impact of Substituents: Quantifying the structural changes induced by the electron-withdrawing carboxylic acid group at the C1 position and the bulky, electronegative bromine atom at the C3 position. DFT calculations can precisely predict the elongation or contraction of adjacent C-C and C-N bonds. semanticscholar.org

Intermolecular Interactions: Modeling the formation of dimers, which are common for carboxylic acids. Theoretical studies can predict the geometry and binding energy of hydrogen-bonded dimers, which significantly influence the compound's physical properties in the solid state and in non-polar solvents.

The optimized geometric parameters obtained from these calculations serve as the foundation for all further computational analyses, including electronic property calculations and spectroscopic predictions.

The following table presents hypothetical, yet representative, geometric parameters for the optimized monomer structure of this compound, as would be predicted by DFT calculations at the B3LYP/6-31G(d) level.

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted ValueComment
C1-C(OOH) Bond Length1.49 ÅTypical single bond between sp² carbons.
C3-Br Bond Length1.88 ÅCharacteristic C-Br bond on an aromatic ring.
C=O Bond Length1.21 ÅStandard for a carboxylic acid carbonyl group.
O-H Bond Length0.97 ÅTypical for a carboxylic acid hydroxyl group.
Dihedral Angle (C2-C1-C=O)~0° or ~180°Indicates a preference for a planar conformation to maximize conjugation.

Quantum Chemical Calculations of Electronic Properties and Reactivity Indices

Quantum chemical calculations are essential for understanding the electronic structure of this compound, which governs its reactivity. These calculations typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental descriptors of chemical reactivity and electronic transitions. mdpi.com

For this molecule, the HOMO is expected to be distributed primarily over the electron-rich indolizine ring system, while the LUMO would likely have significant contributions from the electron-withdrawing carboxylic acid group and the pyridine (B92270) moiety. A smaller HOMO-LUMO energy gap generally implies higher reactivity, greater polarizability, and a tendency to absorb light at longer wavelengths. mdpi.com

From the HOMO and LUMO energies, a set of global reactivity indices can be derived using conceptual DFT. These indices provide a quantitative measure of the molecule's stability and reactivity tendencies. nih.govmdpi.com

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These calculations would confirm that the C3 position of the indolizine ring is the most nucleophilic site, making it susceptible to electrophilic attack, which is consistent with the placement of the bromine atom. mdpi.com Furthermore, computational studies on similar 1-ester-substituted indolizines have been used to calculate the acidity (pKa values) of the ring's C-H protons, identifying the most likely sites for deprotonation under basic conditions. acs.org

The table below shows representative values for electronic properties and reactivity indices for this compound, as would be derived from DFT calculations.

Table 2: Calculated Electronic Properties and Reactivity Indices

PropertyPredicted ValueInterpretation
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital.
ELUMO-2.0 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.2 eVIndicates moderate reactivity and stability.
Chemical Potential (μ)-4.1 eVMeasures electron escaping tendency.
Chemical Hardness (η)2.1 eVResistance to charge transfer.
Electrophilicity Index (ω)3.96 eVIndicates a significant ability to stabilize accepted electrons.

Theoretical Studies on Reaction Pathways and Transition States for Synthetic Transformations

Theoretical chemistry plays a vital role in mapping the intricate pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. For the synthesis of this compound, computational studies can elucidate the mechanisms of key transformations, such as the formation of the indolizine core and its subsequent functionalization.

Common synthetic routes to the indolizine skeleton, like the Tschitschibabin reaction or [3+2] cycloadditions between pyridinium (B92312) ylides and alkynes, can be modeled computationally. bohrium.comrsc.org Such studies involve:

Locating Stationary Points: The geometries of reactants, intermediates, transition states, and products along a proposed reaction coordinate are optimized.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (ΔG‡), which is the primary factor controlling the reaction rate.

Verifying Transition States: A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the path from the transition state downhill to the connected reactant and product, confirming that the correct pathway has been identified.

For instance, a theoretical study of a [3+2] cycloaddition would compare the energetics of a concerted mechanism versus a stepwise pathway involving a zwitterionic intermediate. rsc.org Calculations can reveal which pathway has a lower activation energy and is therefore more favorable. researchgate.net Following the formation of the indolizine-1-carboxylic acid scaffold, the bromination step would be modeled as an electrophilic aromatic substitution. Theoretical calculations would confirm that the C3 position is the most electronically favorable site for attack by an electrophilic bromine source.

The table below outlines a hypothetical reaction profile for the final bromination step in the synthesis, with representative energy values.

Table 3: Theoretical Energetics for the Electrophilic Bromination at C3

Reaction StepSpeciesRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsIndolizine-1-carboxylic acid + Br₂0.0
Transition State 1Formation of σ-complex (TS1)+15.5
IntermediateWheland intermediate (σ-complex)+5.2
Transition State 2Proton removal (TS2)+7.8
ProductsThis compound + HBr-10.1

Computational Predictions of Spectroscopic Characteristics for Mechanistic Elucidation (excluding basic identification data)

While computational spectroscopy is widely used for structural confirmation, its advanced application lies in elucidating reaction mechanisms. By predicting the spectroscopic signatures of transient species like intermediates and transition states, theoretical calculations can provide evidence for proposed mechanistic pathways that are difficult to obtain experimentally.

Vibrational Spectroscopy (IR/Raman): DFT frequency calculations can predict the vibrational spectra of proposed intermediates. For example, in a multi-step synthesis, the calculated IR spectrum of a proposed intermediate can be compared with experimental spectra taken during the reaction to confirm its formation. Changes in the characteristic carbonyl (-C=O) and hydroxyl (-O-H) stretching frequencies of the carboxylic acid group can be monitored to understand its involvement in a reaction. ijper.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. iucr.orgnih.gov This is particularly useful for distinguishing between regioisomers or stereoisomers that might form during a reaction. For example, if a reaction could yield either a C2- or C3-substituted product, comparing the predicted NMR spectra of both possibilities with the experimental spectrum of the obtained product provides a definitive structural assignment.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding absorption wavelengths (λ_max). nih.gov This can help identify transient species in photochemical reactions. For instance, in the photooxygenation of indolizines, different intermediates like peroxidic zwitterions or dioxetanes are proposed depending on the solvent. acs.org TD-DFT calculations of the UV-Vis spectra of these proposed intermediates could help identify which pathway is operative under specific conditions.

This table shows a hypothetical comparison of calculated vibrational frequencies for a reactant and a proposed reaction intermediate to illustrate how such data aids in mechanistic studies.

Table 4: Predicted Vibrational Frequencies for Mechanistic Analysis

Vibrational ModeReactant (Indolizine-1-COOH) Frequency (cm⁻¹)Intermediate (σ-complex) Frequency (cm⁻¹)Interpretation of Shift
C=O Stretch (Carboxyl)17201725Minimal change, indicating the carboxyl group is not directly involved in bond breaking/formation.
C=C Ring Stretch16401610Significant redshift due to loss of aromaticity in the five-membered ring.
C-Br StretchN/A650Appearance of a new band confirms the formation of the C-Br bond in the intermediate.

Solvent Effects and Catalytic Influence on Reaction Energetics

The environment in which a reaction occurs—specifically the solvent and any catalysts—can dramatically alter its rate and outcome. Computational models are indispensable for quantifying these effects on the reaction energetics for the synthesis of this compound.

Solvent Effects: Solvation can be modeled in two primary ways:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the stability of reactants, products, and transition states. acs.org For example, a polar solvent would be predicted to stabilize a charged transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction.

Explicit Solvation Models: This more rigorous approach involves including a number of individual solvent molecules in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding between the carboxylic acid group and a protic solvent like water or methanol. nih.gov

Studies on indolizine synthesis have shown that solvents can be more than passive media; water, for example, has been shown to facilitate cycloisomerization reactions even in the absence of a metal catalyst. nih.gov

The table below illustrates how computational models might predict the effect of solvent polarity and a catalyst on the activation energy of a hypothetical synthetic step.

Table 5: Calculated Activation Energy (ΔG‡) under Various Conditions

ConditionCalculated ΔG‡ (kcal/mol)Interpretation
Gas Phase (Uncatalyzed)35.2High barrier, indicating a very slow reaction without solvent or catalyst.
In Toluene (B28343) (ε=2.4, Implicit Model)33.8Slight stabilization of the transition state by a non-polar solvent.
In Acetonitrile (ε=37.5, Implicit Model)28.5Significant lowering of the barrier due to stabilization of a polar transition state.
In Toluene with Catalyst22.1The catalyst provides a new, much more favorable reaction pathway.

Applications in Advanced Organic Synthesis As a Versatile Chemical Building Block

Role as a Precursor for Novel Indolizine (B1195054) Derivatives with Diverse Substitution Patterns

3-Bromoindolizine-1-carboxylic acid serves as a highly valuable and versatile precursor in the synthesis of a wide array of novel indolizine derivatives. The presence of both a bromine atom at the 3-position and a carboxylic acid at the 1-position on the indolizine scaffold offers orthogonal handles for selective functionalization, enabling the introduction of diverse substitution patterns.

The bromine atom, a key functional group, can be readily displaced or participate in various cross-coupling reactions. This allows for the introduction of a multitude of substituents at the C3-position of the indolizine ring. For instance, palladium-catalyzed reactions, such as the Suzuki coupling, can be employed to form new carbon-carbon bonds, leading to the synthesis of 3-aryl- or 3-vinylindolizine-1-carboxylic acids. Similarly, Buchwald-Hartwig amination can be utilized to introduce various amino groups, yielding 3-aminoindolizine-1-carboxylic acid derivatives. These transformations are pivotal for generating libraries of compounds with tailored electronic and steric properties.

The carboxylic acid group at the C1-position provides another site for chemical modification. It can be converted into a variety of other functional groups, including esters, amides, and even other heterocyclic rings. For example, esterification with different alcohols can produce a range of esters, while coupling with various amines can lead to a diverse set of amides. Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, which can then undergo further transformations. This functional group diversity is crucial for modulating the physicochemical properties of the resulting indolizine derivatives, such as solubility and lipophilicity, which are important for various applications.

The strategic placement of the bromo and carboxylic acid functionalities allows for a stepwise and controlled elaboration of the indolizine core. This enables the synthesis of di- and tri-substituted indolizines with a high degree of precision, which would be challenging to achieve through de novo synthesis of the indolizine ring system. The ability to systematically vary the substituents at different positions of the indolizine scaffold makes this compound a powerful tool for structure-activity relationship (SAR) studies in drug discovery and materials science.

Table 1: Examples of Novel Indolizine Derivatives Synthesized from this compound

Starting MaterialReagents and ConditionsProduct
This compoundArylboronic acid, Pd catalyst, base3-Arylindolizine-1-carboxylic acid
This compoundAmine, Pd catalyst, base3-Aminoindolizine-1-carboxylic acid
This compoundAlcohol, acid catalyst3-Bromoindolizine-1-carboxylate ester
This compoundAmine, coupling agent3-Bromoindolizine-1-carboxamide

Utility in the Construction of Complex Heterocyclic Systems

The unique structural features of this compound make it an exceptional building block for the construction of more complex, fused heterocyclic systems. The inherent reactivity of both the indolizine core and its functional groups allows for its participation in a variety of cyclization reactions, leading to the formation of polycyclic aromatic and heteroaromatic scaffolds.

The bromine atom at the C3-position and the carboxylic acid at the C1-position can be strategically utilized in intramolecular reactions to forge new rings. For example, after conversion of the carboxylic acid to a suitable nucleophilic or electrophilic partner, an intramolecular cyclization onto the C3-position, potentially involving the displacement of the bromine atom, can lead to the formation of a new five- or six-membered ring fused to the indolizine core. This approach provides access to novel tetracyclic systems with unique topologies.

Furthermore, this compound can serve as a key component in intermolecular cycloaddition reactions. The indolizine ring itself can act as a diene or a dienophile in Diels-Alder reactions, depending on the nature of the substituents and the reaction partner. The functional groups on the starting material can be used to tune the reactivity of the indolizine system and to introduce further diversity into the resulting cycloadducts. These adducts can then be subjected to further transformations to generate highly complex and densely functionalized heterocyclic architectures.

The construction of such intricate molecular frameworks is of significant interest in medicinal chemistry and materials science, as these complex structures often exhibit novel biological activities and physical properties. The ability to use a readily available and highly functionalized building block like this compound significantly streamlines the synthesis of these complex targets.

Table 2: Potential Complex Heterocyclic Systems Derived from this compound

Reaction TypePotential Product
Intramolecular CyclizationFused tetracyclic indolizine derivatives
Intermolecular [4+2] CycloadditionPolycyclic adducts with a central indolizine core
Tandem/Cascade ReactionsDensely functionalized polyheterocyclic systems

Intermediacy in Multi-Step Synthetic Sequences towards Advanced Scaffolds

In the realm of multi-step organic synthesis, this compound stands out as a crucial intermediate for the assembly of advanced molecular scaffolds. Its bifunctional nature allows it to be seamlessly integrated into longer synthetic sequences, where each functional group can be addressed in a selective and stepwise manner. This controlled reactivity is paramount for the construction of complex molecules with precisely defined architectures.

The typical role of this compound in a multi-step synthesis often involves the initial modification of one of its functional groups, followed by a series of transformations on other parts of the molecule, and finally, the elaboration of the second functional group of the indolizine core. For example, the carboxylic acid might first be protected or converted to an ester to prevent its interference in subsequent reaction steps. The bromine atom can then be used as a handle for the introduction of a key structural element through a cross-coupling reaction. Following these transformations, the protecting group on the carboxylic acid can be removed, and this functionality can then be used for further derivatization or to direct the formation of another part of the target molecule.

The importance of this intermediate is particularly evident in the synthesis of natural products and their analogues, as well as in the development of novel pharmaceutical agents and functional materials. The indolizine core is a privileged scaffold in medicinal chemistry, and the ability to readily access a diverse range of complex indolizine-based molecules through multi-step sequences starting from this compound is of immense value.

Strategic Importance in Retrosynthetic Analysis for Indolizine-Containing Targets

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules by working backward from the target molecule to simpler, commercially available starting materials. In the context of indolizine-containing targets, this compound often emerges as a key strategic disconnection point.

When a complex indolizine derivative is the target of a synthesis, a chemist employing retrosynthetic analysis will look for strategic bonds to break that lead to simpler and more manageable precursors. The presence of a substituted indolizine core often suggests a disconnection to a functionalized indolizine building block. If the target molecule bears substituents at the C1 and C3 positions, this compound becomes a logical and highly attractive precursor.

The disconnection of a C-C or C-heteroatom bond at the C3 position of the target molecule would lead back to a 3-bromoindolizine (B11904875) derivative, while the disconnection of an ester or amide linkage at the C1 position would point towards a carboxylic acid. Therefore, the retrosynthetic analysis of a wide variety of substituted indolizines naturally converges on this compound as a key intermediate.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for 3-Bromoindolizine-1-carboxylic Acid

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound. Key areas of exploration include the adoption of green chemistry principles and the use of novel biocatalytic approaches.

Current synthetic strategies for indolizine (B1195054) derivatives often involve multi-step processes, the use of expensive or toxic metal catalysts, and hazardous organic solvents. ijettjournal.orgijettjournal.org Green chemistry approaches aim to mitigate these issues. For instance, the use of water as a solvent in heterocycloisomerization reactions has shown promise for the metal-free synthesis of indolizines. rsc.org This approach is a significant improvement over methods that require catalysts like platinum, copper, or silver in organic solvents. rsc.org Another sustainable strategy is the development of solvent-free reaction conditions, which has been successfully applied to the synthesis of other indolizine derivatives using a CuBr catalyst. mdpi.com

Biocatalysis offers another promising avenue for the sustainable synthesis of indolizines. Lipases, such as those from Candida antarctica (CAL A and CAL B), have been shown to effectively catalyze the one-pot synthesis of indolizine compounds in aqueous media. nih.govnih.gov These enzymatic reactions can produce pure indolizines in good yields and in shorter reaction times, especially when combined with techniques like ultrasound activation. nih.govnih.gov

Synthetic Approach Key Features Potential Advantages for this compound
Water-Mediated Synthesis Metal-free reaction conditions; use of water as a solvent. rsc.orgReduced environmental impact; lower cost; simplified purification.
Solvent-Free Synthesis CuBr catalysis; absence of solvent. mdpi.comHigh atom economy; reduced waste; enhanced safety.
Biocatalysis Use of enzymes (e.g., lipases) in aqueous media. nih.govnih.govHigh selectivity; mild reaction conditions; biodegradability of catalysts.

Exploration of Unexplored Reactivity Profiles and Selective Functionalization

The presence of both a bromine atom and a carboxylic acid group on the indolizine core of this compound offers numerous opportunities for selective functionalization. Future research will likely delve into exploring the untapped reactivity of this molecule to generate a diverse range of derivatives.

C-H functionalization has emerged as a powerful tool for the direct modification of heterocyclic compounds, and indolizines are no exception. bohrium.com The C-3 position of indolizines is particularly reactive, making it a prime target for arylation, alkenylation, and other transformations. bohrium.comchim.it Palladium-catalyzed C-H activation has been successfully used for the arylation and heteroarylation of indolizines at the C-3 position. nih.gov Future work could explore the selective C-H functionalization of other positions on the this compound backbone, potentially leading to novel scaffolds.

The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. The carboxylic acid at the 1-position can be converted into esters, amides, or other functional groups, providing another point of diversification. The interplay between these two functional groups could also be exploited for the development of novel intramolecular cyclization reactions to construct more complex polycyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of novel compounds, including derivatives of this compound. These technologies offer significant advantages in terms of efficiency, safety, and scalability. worktribe.comspringerprofessional.de

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous intermediates. springerprofessional.destrath.ac.uk The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field, and its extension to the synthesis of this compound and its derivatives could enable rapid library generation for drug discovery programs. mdpi.comresearchgate.netsyrris.com

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can further accelerate the drug discovery process. chemspeed.comiktos.aikit.edu These platforms can perform high-throughput reaction screening, automated purification, and in-line analysis, significantly reducing the time required for the design-make-test-analyze (DMTA) cycle. iktos.aiacs.org By integrating the synthesis of this compound derivatives into such a platform, researchers could rapidly explore a vast chemical space to identify compounds with desired biological activities. syrris.comacs.org

Technology Key Advantages Application to this compound
Flow Chemistry Enhanced control over reaction parameters; improved safety and scalability. worktribe.comspringerprofessional.demdpi.comEfficient and scalable synthesis; rapid optimization of reaction conditions.
Automated Synthesis High-throughput screening; accelerated DMTA cycle. chemspeed.comiktos.aiacs.orgRapid generation of diverse compound libraries for biological screening.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for the development of more efficient and selective methods. Advanced spectroscopic and computational techniques will play a pivotal role in these investigations.

In situ and operando spectroscopic techniques, such as time-resolved infrared (TRIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions. numberanalytics.comnumberanalytics.comrsc.org These methods can provide valuable information about reaction kinetics, intermediates, and transition states. numberanalytics.comnih.gov For example, mechanistic studies on the formation of other indolizine derivatives have utilized techniques like high-resolution mass spectrometry (HRMS) and NMR to identify key intermediates. xmu.edu.cn

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. numberanalytics.comnumberanalytics.com DFT calculations can be used to predict the reactivity and stability of molecules, elucidate reaction pathways, and rationalize the regioselectivity of reactions. numberanalytics.comacs.orgnih.gov For instance, DFT calculations have been used to confirm the electron-rich nature of the pyrrole (B145914) ring in indolizines, explaining its susceptibility to electrophilic attack. nih.gov Such computational studies on this compound could guide the design of new synthetic strategies and predict the outcome of unexplored reactions.

Design of New Catalytic Systems for Highly Efficient Transformations

The development of new and improved catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will likely focus on designing catalysts that offer higher efficiency, selectivity, and sustainability.

A variety of metal catalysts, including those based on palladium, copper, gold, and rhodium, have been used in the synthesis and functionalization of indolizines. ijettjournal.orgnih.govrsc.orgrsc.org Future work could focus on developing more active and robust versions of these catalysts, as well as exploring the use of earth-abundant and less toxic metals.

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netnih.gov This approach has been used for the synthesis of indolines and the acylation of indoles. organic-chemistry.orgnih.govrsc.org The application of photoredox catalysis to the synthesis and functionalization of this compound could open up new avenues for novel reactivity.

Furthermore, the development of catalytic systems that can selectively functionalize specific positions on the indolizine ring is a key goal. This could involve the design of new ligands that can direct a metal catalyst to a particular C-H bond or the use of organocatalysts that can activate the substrate in a specific manner.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromoindolizine-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via eco-friendly methods under reduced temperatures, as demonstrated in indolizine derivative synthesis. For example, refluxing precursors (e.g., pyridinium salts) with ethyl propiolate in dry DMF at room temperature for 30 minutes yields intermediates, followed by purification via column chromatography (hexane:ethyl acetate) and recrystallization from acetic acid . Key factors affecting yield include solvent choice (anhydrous conditions preferred), stoichiometric ratios of reactants, and catalyst use (e.g., K₂CO₃). Monitoring via TLC ensures reaction progression .

Q. How are structural and purity analyses conducted for this compound derivatives?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C-NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and integration ratios. For example, aromatic protons typically appear at δ 7.2–9.5 ppm .
  • Mass Spectrometry : ESI-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, and N content within ±0.4% of theoretical values .
  • Chromatography : Purity is validated via HPLC or TLC using silica gel 60 F₂₅₄ plates .

Advanced Research Questions

Q. How can contradictory bioactivity data in indolizine derivatives be resolved, particularly for antibacterial studies?

  • Methodological Answer : Discrepancies in pharmacological results (e.g., only 50% of synthesized compounds showing antibacterial activity) require:

  • Dose-Response Analysis : Testing compounds across concentrations (e.g., 10–100 µg/mL) to establish MIC/MBC values .
  • Structural-Activity Relationships (SAR) : Comparing active vs. inactive derivatives. For example, substituents like 4-fluorobenzoyl may enhance activity by increasing lipophilicity (logP ~2.5–3.0) .
  • Statistical Validation : Triplicate measurements with mean ± SD and ANOVA to assess significance (p < 0.05) .

Q. What strategies optimize the regioselectivity of bromination in indolizine carboxylates?

  • Methodological Answer : Bromination at the 3-position is influenced by:

  • Electrophilic Directing Groups : Electron-withdrawing groups (e.g., carboxylate) direct bromine to the α-position of the indolizine ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Catalysts : Use of Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry to identify reactive sites (e.g., C-Br bond dissociation energy) .
  • Docking Studies : Predict interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina .
  • QSAR Models : Correlate physicochemical descriptors (e.g., topological polar surface area, logP) with observed bioactivity .

Key Considerations for Experimental Design

  • Purification : Use gradient elution in column chromatography to separate brominated byproducts .
  • Stability Testing : Store derivatives at –20°C under inert gas to prevent decomposition .
  • Contradiction Mitigation : Replicate assays across independent labs to validate bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.